molecular formula C11H9NO B11916104 6-(Vinyloxy)quinoline CAS No. 59195-18-5

6-(Vinyloxy)quinoline

Cat. No.: B11916104
CAS No.: 59195-18-5
M. Wt: 171.19 g/mol
InChI Key: STBBGXCELOSTPW-UHFFFAOYSA-N
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Description

6-(Vinyloxy)quinoline is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . Its structure features a quinoline core, a privileged scaffold in medicinal chemistry known for its wide spectrum of bioactivity, fused with a vinyloxy functional group at the 6-position . The quinoline pharmacophore is extensively investigated for its potential in various therapeutic areas, including as a base for antimalarial agents and phosphodiesterase type 5 (PDE5) inhibitors explored for conditions like Alzheimer's disease . The vinyl ether substituent may serve as a versatile chemical handle for further synthetic modification, making this compound a valuable building block for researchers in drug discovery and development, particularly in the synthesis of more complex molecular hybrids . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes. Regulatory frameworks, such as the EU's IVDR, explicitly exclude RUO products from the scope of in vitro diagnostic device regulations, as they lack a medical intended purpose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59195-18-5

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-ethenoxyquinoline

InChI

InChI=1S/C11H9NO/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11/h2-8H,1H2

InChI Key

STBBGXCELOSTPW-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 6-Hydroxyquinoline

Starting Material : 4-Aminophenol (para-aminophenol) undergoes cyclocondensation with glycerol in concentrated sulfuric acid at 180–200°C. The reaction proceeds via acrolein formation, Michael addition, and oxidative aromatization.

Mechanism :

  • Dehydration of glycerol to acrolein.

  • Michael addition of 4-aminophenol to acrolein, forming β-(4-hydroxyphenylamino)propionaldehyde.

  • Cyclization and oxidation (using nitrobenzene) to yield 6-hydroxyquinoline.

Challenges :

  • The hydroxy group must survive harsh acidic conditions.

  • Regioselectivity ensures the hydroxy group occupies the 6-position (derived from the para position of the aniline).

Yield : ~50–60% (typical for Skraup reactions).

O-Vinylation of 6-Hydroxyquinoline

Method A: Williamson Ether Synthesis
6-Hydroxyquinoline reacts with vinyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.

Reaction :
6-Hydroxyquinoline + CH2=CHBrK2CO3,DMFThis compound\text{6-Hydroxyquinoline + CH}_2=\text{CHBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound}

Yield : ~65–70%.

Method B: Mitsunobu Reaction
Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 6-hydroxyquinoline couples with vinyl alcohol (generated in situ from vinyl acetate hydrolysis).

Reaction :
6-Hydroxyquinoline + CH2=CHOHPPh3,DEADThis compound\text{6-Hydroxyquinoline + CH}_2=\text{CHOH} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}

Yield : ~55–60% (limited by vinyl alcohol instability).

Key Considerations :

  • Side reactions : Polymerization of the vinyl group is mitigated by inert atmospheres and low temperatures.

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

Vilsmeier Cyclization of N,S-Acetals

Vilsmeier-Haack cyclization offers a route to 6-substituted quinolines by cyclizing N,S-acetals bearing pre-installed vinyloxy groups.

Synthesis of N,S-Acetals

Starting Material : 4-(Vinyloxy)aniline reacts with thiourea and acetyl chloride to form N,S-acetals.

Reaction :
4-(Vinyloxy)aniline + (CH3CO)2OThioureaN,S-Acetal intermediate\text{4-(Vinyloxy)aniline + (CH}_3\text{CO)}_2\text{O} \xrightarrow{\text{Thiourea}} \text{N,S-Acetal intermediate}

Cyclization to this compound

The N,S-acetal undergoes Vilsmeier cyclization (POCl₃, DMF) at 60°C, followed by hydrolysis.

Mechanism :

  • Formation of Vilsmeier reagent (POCl₃ + DMF).

  • Electrophilic activation of the acetal.

  • Cyclization and aromatization to yield this compound.

Yield : ~40–50% (moderate due to competing side reactions).

Advantages :

  • Direct incorporation of the vinyloxy group during cyclization.

  • Applicable to electron-rich anilines.

Friedlander Synthesis with Modified Carbonyl Components

The Friedlander method condenses o-aminobenzaldehydes with ketones containing latent vinyloxy groups.

Synthesis of this compound

Starting Material : 2-Amino-5-vinyloxybenzaldehyde reacts with ethyl vinyl ketone in ethanol under basic conditions (NaOH, 80°C).

Reaction :
2-Amino-5-vinyloxybenzaldehyde + CH2=CHCOC2H5NaOHThis compound\text{2-Amino-5-vinyloxybenzaldehyde + CH}_2=\text{CHCOC}_2\text{H}_5 \xrightarrow{\text{NaOH}} \text{this compound}

Yield : ~30–40% (limited by steric hindrance).

Challenges :

  • Low regioselectivity for the 6-position.

  • Requires multistep synthesis of the aldehyde precursor.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Skraup + O-vinylation 1. Skraup synthesis
2. Williamson/Mitsunobu
55–70%High regioselectivity; scalableHarsh Skraup conditions; multi-step
Vilsmeier Cyclization 1. N,S-acetal formation
2. Cyclization
40–50%Direct substituent incorporationModerate yields; sensitive substrates
Friedlander Synthesis 1. Aldehyde-ketone condensation30–40%Modular carbonyl componentsLow yields; complex precursor synthesis

Chemical Reactions Analysis

Types of Reactions

6-(Vinyloxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The vinyloxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The vinyloxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, amines, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

6-(Vinyloxy)quinoline and its derivatives have been studied for their antiviral and anticancer properties. Quinoline derivatives, including this compound, have shown significant activity against various viral strains and cancer cell lines. For instance, a study highlighted the development of quinoline analogues that exhibited potent antiviral activity against Enterovirus D68, with specific compounds demonstrating effective inhibition of viral replication . Additionally, quinoline derivatives are recognized for their anticancer potential, with modifications to the quinoline nucleus leading to improved pharmacological profiles .

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with viral proteins or cellular targets that are crucial for cancer cell survival. For example, certain quinoline derivatives have been identified as inhibitors of specific viral proteins, which is essential for their antiviral efficacy . Furthermore, the ability to modify the quinoline structure allows researchers to enhance the selectivity and potency of these compounds against cancer cells.

Biological Imaging

Fluorescent Probes

This compound has been explored as a potential fluorescent probe for biological imaging applications. The incorporation of vinyloxy groups enhances the photophysical properties of quinoline derivatives, making them suitable for use in fluorescence microscopy and other imaging techniques. This property is particularly valuable in tracking biological processes at the cellular level, enabling researchers to visualize interactions within living systems.

Materials Science

Organic Electronics

In materials science, this compound is being investigated for its applications in organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to act as a building block for more complex organic materials can lead to advancements in the development of efficient electronic devices.

Synthetic Chemistry

Building Block for Complex Compounds

As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. The reactivity of the vinyloxy group allows for various substitution reactions that can yield novel derivatives with tailored properties for specific applications in medicinal chemistry and materials science .

Regioselective Synthesis

Recent studies have focused on developing regioselective synthesis methods involving this compound derivatives. These methods aim to optimize yields and enhance the biological activity of synthesized compounds by controlling the position of substituents on the quinoline ring .

Summary Table: Applications of this compound

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntiviral and anticancer agentsPotent activity against Enterovirus D68; modified derivatives show improved efficacy
Biological ImagingFluorescent probesEnhanced photophysical properties suitable for imaging
Materials ScienceOrganic electronics (OLEDs, photovoltaics)Acts as a building block for advanced electronic materials
Synthetic ChemistrySynthesis of complex heterocyclesVersatile reactivity allows tailored compound development

Mechanism of Action

The mechanism of action of 6-(Vinyloxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substitution Position and Functional Group Effects

The 6-position substitution is critical for modulating activity in quinoline derivatives. Below is a comparative analysis of key analogs:

6-Aroylquinoline (B014)
  • Structure : Aroyl group at the 6-position.
  • Activity: Demonstrates potent anti-proliferative activity with mean IC₅₀ values of 24.4 nM across multiple cancer cell lines (KB, H460, HT29, etc.), outperforming other regioisomers (e.g., 2-, 3-, or 4-aroylquinolines) .
  • Mechanism : Cancer cell-specific cytotoxicity independent of p53 status in NSCLC cells .
6-Methoxyquinoline
  • Structure : Methoxy (-OCH₃) at the 6-position.
  • Properties: Widely used as a biochemical reagent. The methoxy group is electron-donating, enhancing solubility and stability compared to vinyloxy.
4-Chloro-6-ethoxy-quinoline
  • Structure : Chloro at 4-position and ethoxy (-OCH₂CH₃) at 6-position.
  • Significance: The ethoxy group at 6-position improves lipophilicity, while the chloro substituent at 4-position may influence steric interactions. No direct biological data are reported, but its synthetic utility is noted .
7-Ethoxyquinoline Derivatives
  • Structure : Ethoxy (-OCH₂CH₃) at 7-position.
  • Activity : In TRPV4 assays, 7-ethoxy analogs (e.g., compound 27 ) show higher potency than 7-methoxy derivatives, highlighting the importance of substituent size and electronic effects .
6-Sulfamoylquinoline Derivatives
  • Structure : Sulfonamide group at 6-position.
  • Activity : Exhibits sub-micromolar IC₅₀ values (e.g., 0.07 µM against MDA-MB-231 breast cancer cells), with proposed mechanisms involving cytochrome P450 inhibition .

Electronic and Steric Considerations

  • Electron-Donating vs. Withdrawing Groups: Methoxy and ethoxy groups enhance electron density, improving DNA intercalation (e.g., benzoquinolines ). In contrast, sulfonamides and aroyl groups may act as electron-withdrawing moieties, stabilizing charge-transfer interactions.

Biological Activity

6-(Vinyloxy)quinoline is a derivative of quinoline that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cell lines, its mechanisms of action, and its potential as an antiviral agent.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The structural variations in these compounds significantly influence their biological efficacy. The introduction of functional groups such as vinyloxy enhances their potential therapeutic applications.

Research indicates that quinoline derivatives, including this compound, can exert antiproliferative effects on various cancer cell lines. A study evaluating multiple quinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HeLa (cervical cancer) cells. The proposed mechanisms include:

  • Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives induce apoptosis in treated cells, particularly through G2/M phase arrest .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have reported that this compound and its analogs exhibit varying degrees of cytotoxicity. For instance, compounds with modifications at the 5 and 7 positions of the quinoline ring demonstrated enhanced activity against resistant cancer cell lines .
  • Comparative Analysis : A comparative study highlighted that while some derivatives showed lower cytotoxic activity than standard chemotherapeutics like 5-fluorouracil (5-FU), they still presented promising profiles for further development .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives indicate their potential against a range of viral infections. Notably, quinolines have been found effective against viruses such as HIV, Zika virus, and Ebola virus .

The antiviral mechanisms may involve:

  • Inhibition of Viral Replication : Quinoline derivatives can interfere with viral entry or replication processes.
  • Broad Spectrum Activity : Some studies suggest that modifications in the quinoline structure can enhance activity against multiple viral strains.

Research Findings Summary

StudyCompoundActivityKey Findings
This compoundAnticancerSignificant cytotoxicity against HeLa and HT29 cells; induces apoptosis.
Quinoline DerivativesAntiviralEffective against Zika and HIV; broad-spectrum activity observed.
Novel Quinoline AnaloguesTubulin InhibitorsInduces G2/M arrest in A2780 cells; inhibits microtubule polymerization.
Substituted Quinoline-2-carboxamidesAntimycobacterialHigher activity against M. tuberculosis compared to standards.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-(Vinyloxy)quinoline in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves (tested to EN374 standards) and lab coats. Use respiratory protection (e.g., NIOSH-certified P95 respirators) when handling aerosols. Conduct all procedures in a fume hood to minimize inhalation risks. Note that toxicity data for this compound are incomplete; treat it as potentially hazardous and follow institutional safety guidelines .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Employ spectroscopic techniques:

  • NMR : Compare chemical shifts of the vinyloxy group (δ ~4.5–5.5 ppm for protons adjacent to oxygen) and quinoline protons (δ ~7.5–9.0 ppm) with reference data for similar compounds .
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 171.18 (calculated for C₁₁H₉NO) and fragmentation patterns consistent with vinyloxy-quinoline cleavage .

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer : Use aprotic solvents (e.g., dichloromethane, THF) to avoid nucleophilic attack on the vinyloxy group. Verify solubility via gradient testing (e.g., 1–10 mg/mL in DMSO for biological assays). Avoid protic solvents (e.g., water, alcohols) unless reactivity with the vinyl ether is intentional .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR Spectroscopy : Confirm the presence of C-O-C (vinyloxy) stretches at ~1250–1150 cm⁻¹ and quinoline ring vibrations at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolve ambiguous proton assignments by comparing experimental and simulated diffraction patterns for crystalline derivatives .
  • Computational Chemistry : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and identify outliers .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., quinoline nitrogen) with Boc or acetyl groups to direct functionalization to the vinyloxy moiety .
  • Catalytic Systems : Use Pd/Ni dual catalysts for selective cross-couplings, as demonstrated in analogous quinoline systems .
  • Kinetic Control : Optimize reaction temperatures (<60°C) and stoichiometry to suppress polymerization of the vinyloxy group .

Q. How can contradictory bioactivity results for this compound derivatives be analyzed?

  • Methodological Answer :

  • Dose-Response Curves : Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Assess cytochrome P450-mediated degradation using liver microsomes to explain variability in in vivo vs. in vitro results .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on quinoline) to isolate key pharmacophores .

Q. What computational tools predict the environmental persistence of this compound?

  • Methodological Answer :

  • EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF) using fragment-based methods.
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics of the vinyloxy group in aqueous environments to assess hydrolytic stability .

Data Management and Reporting

Q. How should researchers document synthetic yields and purity for this compound derivatives?

  • Methodological Answer :

  • Analytical HPLC : Report retention times and purity percentages (≥95% for publication-grade compounds) using C18 columns and UV detection at 254 nm .
  • Elemental Analysis : Include carbon, hydrogen, and nitrogen percentages (±0.3% of theoretical values) to confirm composition .

Q. What frameworks guide the design of hypothesis-driven studies involving this compound?

  • Methodological Answer : Apply the PICOT framework:

  • Population : Target biological systems (e.g., enzyme isoforms).
  • Intervention : Compound concentration/dosage.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : Quantifiable metrics (e.g., IC₅₀, Ki).
  • Time : Exposure duration in assays .

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